

Application Note: 3-Methoxybutanoic Acid as a Chiral Scaffold & Building Block

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Compound of Interest

Compound Name: 3-Methoxybutanoic acid

CAS No.: 10024-70-1

Cat. No.: B157699

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Executive Summary & Strategic Value

3-Methoxybutanoic acid (CAS: 10024-70-1) is an underutilized but highly strategic building block in modern drug discovery. Structurally, it represents a

-alkoxy carboxylic acid. Its primary value in medicinal chemistry lies in its ability to act as a metabolically stable bio-isostere of

-hydroxybutyric acid.

While

-hydroxy acids are ubiquitous in natural products (polyketides) and metabolic intermediates (ketone bodies), they are prone to rapid oxidation (to ketones) or dehydration (to crotonates) in vivo. The 3-methoxy variant retains the polarity and hydrogen-bond accepting capability of the hydroxyl group while blocking these metabolic degradation pathways.

Key Application Areas:

- Peptidomimetics: Introduction of -amino acid surrogates.
- Chiral Pool Synthesis: Access to enantiopure fragments via bio-sourced precursors.

- Heterocycle Formation: Precursor for substituted dihydropyranones and pyrimidines.

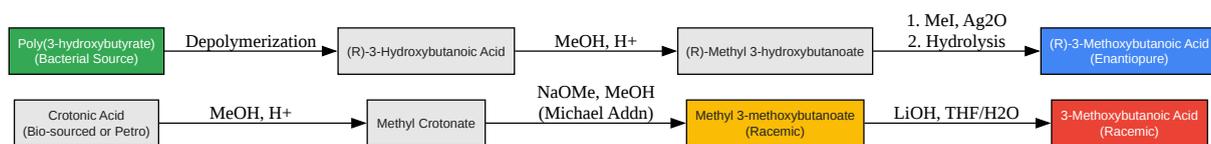
Chemical Profile & Safety

Property	Data	Note
Formula		
MW	118.13 g/mol	Low MW fragment (Rule of 3 compliant)
Boiling Point	~110-112°C (at 15 mmHg)	Volatile; requires careful concentration
Density	1.05 g/mL	
Chirality	1 Chiral Center (C3)	Available as Racemate, (R), or (S)
Solubility	Water, Alcohols, DCM, THF	Highly polar organic
Hazards	Skin/Eye Irritant (H315, H319)	Handle in fume hood

Synthesis & Manufacturing Routes

The sourcing of 3-MBA is critical depending on the stereochemical requirements of the target molecule. We define two primary protocols: Route A (Racemic/Bulk) for scaffold generation and Route B (Chiral/Bio-sourced) for asymmetric synthesis.

DOT Diagram: Synthesis Pathways



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Caption: Dual pathways for synthesis. Top: Cost-effective racemic route via Michael Addition.
Bottom: Enantioselective route utilizing the chiral pool (PHB).

Detailed Experimental Protocols

Protocol A: Large-Scale Synthesis (Racemic) via Michael Addition

Context: This is the industry-standard method for generating the building block when chirality is not yet established or will be induced later.

Reagents:

- Methyl Crotonate (1.0 equiv)
- Sodium Methoxide (0.1 equiv, 25% wt in MeOH)
- Methanol (anhydrous)
- Sodium Hydroxide (2M aq)

Step-by-Step:

- Michael Addition: To a flame-dried round-bottom flask under
 , add anhydrous Methanol (5 vol) and Sodium Methoxide solution (0.1 equiv).
- Cool the solution to 0°C.
- Add Methyl Crotonate dropwise over 30 minutes. Note: The reaction is exothermic. Control internal temperature <10°C.
- Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or GC. The double bond disappears.
- Quench: Neutralize with glacial acetic acid (0.1 equiv). Concentrate in vacuo to remove methanol.

- Hydrolysis: Re-dissolve the residue in THF/Water (1:1). Add NaOH (2.0 equiv) and stir at RT for 2 hours.
- Workup: Wash the basic aqueous layer with Ether (to remove unreacted ester). Acidify the aqueous layer to pH 2 with HCl (conc).
- Extraction: Extract the acidic aqueous layer with DCM (3x). Dry combined organics over and concentrate.
- Purification: Distillation under reduced pressure (bp ~110°C @ 15mmHg) yields the pure acid as a colorless oil.

Protocol B: Weinreb Amide Formation (Activation)

Context: Carboxylic acids are poor electrophiles. Converting 3-MBA to the Weinreb amide is the preferred method to couple this fragment to nucleophiles (Grignards/Lithio species) to form ketones without over-addition.

Reference Grounding: This protocol adapts the method for hindered acids to prevent elimination of the

-methoxy group [1].

Reagents:

- **3-Methoxybutanoic acid** (1.0 equiv)
- N,O-Dimethylhydroxylamine HCl (1.2 equiv)
- EDC·HCl (1.2 equiv)
- HOBt (1.2 equiv) or DMAP (0.1 equiv)
- DCM (10 vol)
- Triethylamine (3.0 equiv)[1][2]

Step-by-Step:

- Dissolve 3-MBA in DCM at 0°C.
- Add Triethylamine, followed by the coupling agents (EDC/HOBt). Stir for 15 min.
- Add N,O-Dimethylhydroxylamine HCl in one portion.
- Allow to warm to RT and stir overnight (12h).
- Workup: Dilute with DCM. Wash with 1M HCl (cold), Sat.
 , and Brine.
- Yield: The resulting Weinreb amide is stable and can be stored or used directly in ketone synthesis.

Applications in Drug Design[4][5]

The "Methoxy-Effect" in Peptidomimetics

In peptide backbone modification, replacing a standard amino acid with a

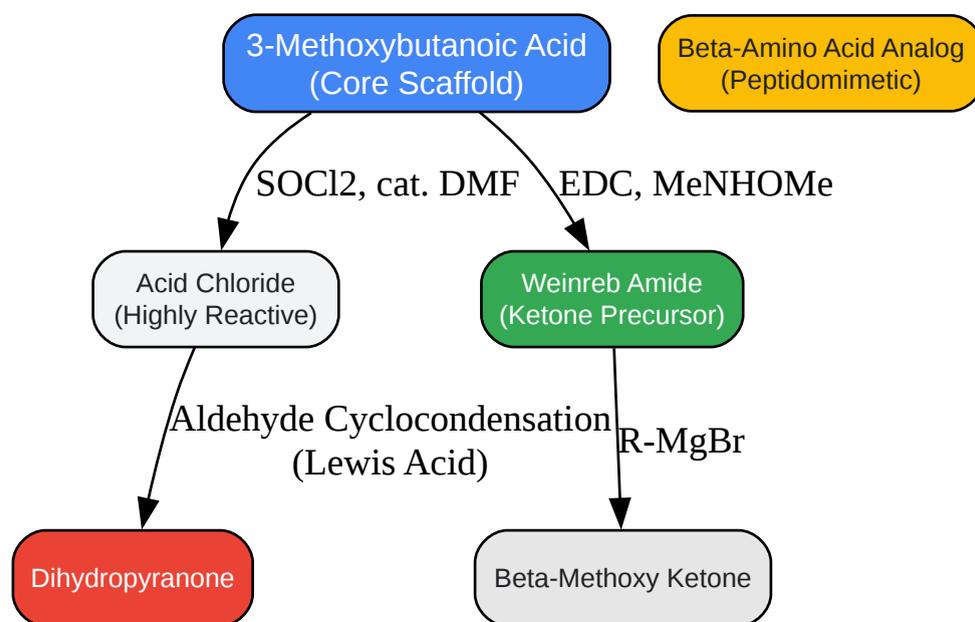
-hydroxy acid analog is a common strategy to induce specific secondary structures (turns/helices). However, the hydroxyl group often complicates permeability.

- Advantage: 3-MBA serves as a lipophilic spacer. The methoxy group locks the conformation via an intramolecular H-bond network (5-membered ring effect with the carbonyl) without acting as a hydrogen bond donor.

Heterocycle Construction

3-MBA is a precursor for Dihydropyranones via cyclization with aldehydes (Inverse Electron Demand Diels-Alder or similar condensations).

DOT Diagram: Reactivity Flow



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Caption: Divergent synthesis capabilities of 3-MBA. The Weinreb amide route (green) is preferred for preventing beta-elimination during coupling.

Critical Troubleshooting (Self-Validating Systems)

- Elimination Side Reaction:
 - Problem: Under strong basic conditions or high heat, 3-MBA can undergo -elimination of methanol to revert to crotonic acid.
 - Validation: Check NMR.[3] Crotonic acid shows distinct vinylic protons (5.8–7.0 ppm). 3-MBA should show no signals in this region.
 - Solution: Avoid heating >50°C in the presence of strong bases (LDA/NaH). Use mild bases (DIPEA/TEA) for couplings.
- Racemization (For Chiral Routes):
 - Problem: The

-proton is acidic.

- Validation: If using enantiopure starting material, measure optical rotation or use Chiral HPLC before and after coupling steps.
- Solution: Perform deprotonation steps (if alkylating alpha-position) at -78°C.

References

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- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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